molecular formula C10H13FO3S B13356249 2-(p-Tolyl)propan-2-yl sulfofluoridate CAS No. 62994-87-0

2-(p-Tolyl)propan-2-yl sulfofluoridate

Cat. No.: B13356249
CAS No.: 62994-87-0
M. Wt: 232.27 g/mol
InChI Key: LWCAWQGCQXVDFO-UHFFFAOYSA-N
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Description

2-(p-Tolyl)propan-2-yl sulfofluoridate is an organic compound that belongs to the class of sulfofluoridates. This compound is characterized by the presence of a sulfonyl fluoride group attached to a 2-(p-tolyl)propan-2-yl moiety. Sulfofluoridates are known for their reactivity and are often used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolyl)propan-2-yl sulfofluoridate typically involves the reaction of 2-(p-tolyl)propan-2-ol with a sulfonyl fluoride reagent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group. Common reagents used in this synthesis include sulfur tetrafluoride (SF4) or fluorosulfonic acid (HSO3F). The reaction is typically conducted at low temperatures to control the reactivity and ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyl)propan-2-yl sulfofluoridate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamides or sulfides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides, sulfonates, and thiols.

    Oxidation: Products include sulfonic acids and sulfonates.

    Reduction: Products include sulfonamides and sulfides.

Scientific Research Applications

2-(p-Tolyl)propan-2-yl sulfofluoridate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates.

    Biology: The compound is used in the study of enzyme inhibition, as sulfonyl fluorides are known to act as irreversible inhibitors of serine proteases.

    Medicine: Research is being conducted on the potential use of sulfonyl fluorides in drug development, particularly as enzyme inhibitors.

    Industry: The compound is used in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-(p-Tolyl)propan-2-yl sulfofluoridate involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic residues in proteins, such as the hydroxyl group of serine in serine proteases. This covalent modification leads to the irreversible inhibition of the enzyme, making sulfonyl fluorides valuable tools in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    2-(p-Tolyl)propan-2-ol: This compound is a precursor in the synthesis of 2-(p-Tolyl)propan-2-yl sulfofluoridate.

    Sulfonyl Chlorides: These compounds are similar in reactivity but use chlorine instead of fluorine.

    Sulfonamides: These are products of nucleophilic substitution reactions involving sulfonyl fluorides.

Uniqueness

This compound is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and stability compared to other sulfonyl derivatives. The compound’s ability to act as an irreversible enzyme inhibitor makes it particularly valuable in biochemical and medicinal research.

Properties

CAS No.

62994-87-0

Molecular Formula

C10H13FO3S

Molecular Weight

232.27 g/mol

IUPAC Name

1-(2-fluorosulfonyloxypropan-2-yl)-4-methylbenzene

InChI

InChI=1S/C10H13FO3S/c1-8-4-6-9(7-5-8)10(2,3)14-15(11,12)13/h4-7H,1-3H3

InChI Key

LWCAWQGCQXVDFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)OS(=O)(=O)F

Origin of Product

United States

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